molecular formula C12H9N3O7 B2520535 2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid CAS No. 175293-31-9

2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid

Numéro de catalogue B2520535
Numéro CAS: 175293-31-9
Poids moléculaire: 307.218
Clé InChI: MSKVEPYBCUHZMR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound "2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid", also referred to as NZ-314, is a derivative of 3-(arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic acids, which have been prepared and tested for their inhibitory activities against aldose reductase (AR) and aldehyde reductase (ALR). NZ-314, in particular, has shown strong inhibitory activity against AR with minimal activity against ALR, making it a selective inhibitor with potential clinical applications .

Synthesis Analysis

The synthesis of NZ-314 involves the preparation of a series of 3-(arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic acids. These compounds were synthesized and tested for their ability to inhibit AR and ALR. The synthesis process aimed to create compounds with a high ratio of IC50(ALR)/IC50(AR), indicating a strong preference for AR inhibition. NZ-314 emerged as a candidate for clinical development due to its pharmacological efficacy, such as the recovery of reduced motor nerve conduction velocity, and its favorable toxicological profile .

Molecular Structure Analysis

The molecular structure of NZ-314 is characterized by the presence of a 4-nitrobenzyl group attached to the 2,4,5-trioxoimidazolidine-1-acetic acid framework. This structure is crucial for the compound's selective inhibitory activity against AR. The nitro group's presence on the benzyl moiety may contribute to the compound's potency and selectivity by influencing the electronic properties of the molecule .

Chemical Reactions Analysis

NZ-314, as part of the 3-(arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic acids family, is involved in the inhibition of the AR enzyme. The specific interactions and reactions between NZ-314 and the AR enzyme are not detailed in the provided data, but the high selectivity suggests a strong and specific binding to the active site of AR, which prevents the reduction of glucose to sorbitol, a key step in the development of diabetic complications .

Physical and Chemical Properties Analysis

The physical and chemical properties of NZ-314 are not explicitly detailed in the provided data. However, the compound's strong inhibitory activity against AR and its selectivity over ALR suggest that it has favorable physicochemical properties for interaction with the AR enzyme. The pharmacological tests indicate that NZ-314 has a suitable toxicological profile for further clinical development, which implies that its physical and chemical properties are compatible with a good safety profile .

Applications De Recherche Scientifique

Photosensitive Protecting Groups

The utilization of photosensitive protecting groups, including compounds like 2-nitrobenzyl, showcases promising applications in synthetic chemistry. Although the compound of interest, 2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid, was not directly mentioned, the mention of 2-nitrobenzyl as a photosensitive protecting group highlights the potential for innovative applications in the development of sensitive materials or in the controlled release of chemicals upon exposure to light. This area is still in the developmental stage but promises significant advancements in synthetic methodologies and material sciences (Amit, Zehavi, & Patchornik, 1974).

Hydantoin Derivatives in Medicinal Chemistry

Hydantoin derivatives, with the core structure of imidazolidine-2,4-dione, play a crucial role in medicinal chemistry. The hydantoin scaffold, integral to drugs like phenytoin and nitrofurantoin, demonstrates a wide range of biological activities. This underscores the importance of imidazolidinyl structures (related to the compound of interest) in drug discovery. These structures are pivotal in synthesizing non-natural amino acids and their conjugates, presenting a significant group of heterocycles with therapeutic and agrochemical applications. The efficient synthesis methodologies, such as the Bucherer-Bergs reaction, emphasize the versatility and potential of hydantoin derivatives in creating new therapeutic agents (Shaikh et al., 2023).

Biodegradation and Catabolism

The ability of certain bacteria to catabolize or assimilate compounds similar to 2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid has been recognized. This involves gene clusters such as iac and iaa, which are responsible for the degradation of specific organic molecules, turning them into simpler compounds. This biodegradation process is critical in understanding the environmental fate of complex organic chemicals and offers insights into using microorganisms for environmental cleanup or biotransformation processes for industrial applications (Laird, Flores, & Leveau, 2020).

Redox Mediators and Organic Pollutant Treatment

The role of redox mediators in enhancing the efficiency of enzymatic degradation of recalcitrant organic pollutants highlights a potential application area for similar compounds. These mediators facilitate the breakdown of challenging pollutants, demonstrating the importance of chemical intermediates in environmental remediation and waste treatment processes. This approach is especially relevant for compounds that are resistant to conventional treatment methods, offering a pathway to mitigate pollution and enhance the sustainability of industrial processes (Husain & Husain, 2007).

Propriétés

IUPAC Name

2-[3-[(4-nitrophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O7/c16-9(17)6-14-11(19)10(18)13(12(14)20)5-7-1-3-8(4-2-7)15(21)22/h1-4H,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKVEPYBCUHZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=O)N(C2=O)CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.